[Chloro(phenylimino)methyl]dimethylamine hydrochloride
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Overview
Description
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride is an organic compound that is commonly used in various chemical and biological research applications. It is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride typically involves the reaction of N,N-dimethylformamide with phenyl isocyanate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: N,N-dimethylformamide and phenyl isocyanate.
Catalyst: Hydrochloric acid.
Conditions: The reaction is usually conducted at room temperature with constant stirring.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride involves large-scale reactors and precise control of reaction parameters. The process includes:
Mixing: The reactants are mixed in a reactor.
Reaction Control: Temperature and pressure are carefully monitored.
Purification: The product is purified through crystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloroformamidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chloroformamidines.
Scientific Research Applications
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include:
Enzyme Inhibition: It can inhibit enzyme activity by binding to active sites.
Protein Modification: It can modify protein structures, affecting their stability and function.
Comparison with Similar Compounds
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
N,N-dimethylformamide: A common solvent with similar reactivity but different applications.
Phenyl isocyanate: A reactive isocyanate used in the synthesis of various organic compounds.
Chloroformamidine derivatives: Other derivatives with varying substituents that exhibit different reactivity and applications.
Properties
Molecular Formula |
C9H12Cl2N2 |
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Molecular Weight |
219.11 g/mol |
IUPAC Name |
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3;1H |
InChI Key |
ORUDJALVLGLNMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)Cl.Cl |
Origin of Product |
United States |
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